Diallyl dioxide, threo-(R,R)-

Description

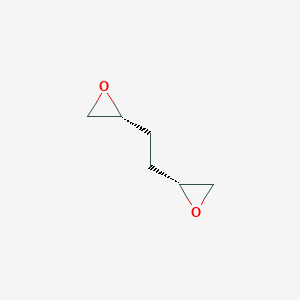

Diallyl dioxide, threo-(R,R)-, is a stereospecific organic compound characterized by two allyl groups bonded to an oxygen atom in a threo-(R,R) configuration. This compound is structurally related to other organosulfur and organooxygen derivatives found in natural sources like garlic (Allium sativum).

Properties

CAS No. |

131722-62-8 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

(2R)-2-[2-[(2R)-oxiran-2-yl]ethyl]oxirane |

InChI |

InChI=1S/C6H10O2/c1(5-3-7-5)2-6-4-8-6/h5-6H,1-4H2/t5-,6-/m1/s1 |

InChI Key |

HTJFSXYVAKSPNF-PHDIDXHHSA-N |

Isomeric SMILES |

C1[C@H](O1)CC[C@@H]2CO2 |

Canonical SMILES |

C1C(O1)CCC2CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diallyl dioxide, threo-(R,R)- typically involves the reaction of allyl alcohol with an oxidizing agent under controlled conditions. One common method is the epoxidation of allyl alcohol using peracids or other suitable oxidizing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of diallyl dioxide, threo-(R,R)- often involves large-scale epoxidation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Diallyl dioxide, threo-(R,R)- undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex oxygenated products.

Reduction: Reduction reactions can convert the epoxide groups to alcohols or other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Diallyl dioxide, threo-(R,R)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound’s unique stereochemistry makes it valuable in studying enzyme-substrate interactions and other biochemical processes.

Medicine: Research into its potential therapeutic applications, such as drug delivery systems and bioactive compounds, is ongoing.

Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of diallyl dioxide, threo-(R,R)- involves its interaction with various molecular targets. The epoxide groups in the compound can react with nucleophiles, leading to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Structure and Reactivity

- Diallyl Dioxide, threo-(R,R)-: Contains two allyl groups linked via an oxygen bridge in a threo-(R,R) stereochemistry. This configuration may influence its solubility and reactivity compared to erythro or non-stereospecific analogs.

- Diallyl Sulfide (DAS): A sulfur analog (C₃H₅)₂S. DAS is a volatile organosulfur compound with demonstrated anticarcinogenic activity, inhibiting hepatic microsomal metabolism of carcinogens like N-nitrosomethylbenzylamine (NMBA) .

- Diallyl Disulfide (DADS): (C₃H₅)₂S₂. DADS exhibits fumigant toxicity against pests like Tribolium confusum and shows anticancer effects by modulating p53 pathways in colon carcinoma cells .

- Diallyl Trisulfide (DATS): (C₃H₅)₂S₃. DATS is a stable H₂S donor with cardioprotective effects, reducing oxidative stress and histoarchitectural damage in ischemic-reperfusion (I/R) heart injury models .

Notes on Evidence Limitations

- The provided evidence lacks direct references to diallyl dioxide, threo-(R,R)-. This analysis relies on structurally related compounds (e.g., diallyl ether dioxide, organosulfur analogs) for inference .

- Data on stereospecificity and metabolic pathways for diallyl dioxide derivatives are absent.

Q & A

Q. What validated analytical methods are recommended for quantifying diallyl disulfide (DADS) and diallyl trisulfide (DATS) in plant extracts?

Gas chromatography (GC) with flame ionization detection (FID) is the primary method. Key parameters include:

- Calibration curves : Linear range of 0.5–2.0 µg/mL with correlation coefficient r = 0.9999 .

- System suitability : CV <2% for retention time and peak area, ensuring method reproducibility .

- Sample preparation : Garlic oil extracts are diluted in hexane and filtered to remove particulates .

Table 1 : Validation Parameters for GC Analysis of DADS and DATS

| Parameter | DADS | DATS |

|---|---|---|

| LOD (µg/mL) | 0.3063 | 0.1986 |

| LOQ (µg/mL) | 1.0210 | 0.6621 |

| Accuracy (% Recovery) | 98.05–101.76 | 98.05–101.76 |

| Precision (CV) | ≤2% | ≤2% |

| Source: Validation study (2020) |

Q. What safety protocols are critical when handling diallyl disulfide in laboratory settings?

- Skin/eye exposure : Use PPE (gloves, goggles) due to irritation risks; ethanol washes recommended for accidental contact .

- Sensitization : Conduct patch tests for allergic reactions before prolonged use .

Q. How can researchers ensure reproducibility in GC-based quantification of organosulfur compounds?

- Column conditioning : Pre-run equilibration at 150°C for 30 minutes.

- Internal standards : Use homologs (e.g., dipropyl disulfide) to correct for injection variability .

- Blind replicates : Include triplicate injections per sample to assess intra-day precision .

Advanced Research Questions

Q. How should researchers address discrepancies in reported DADS/DATS concentrations across studies?

- Methodological audit : Compare extraction solvents (e.g., hexane vs. ethanol), which influence compound stability .

- Matrix effects : Validate methods using spiked samples to identify interference from garlic polysaccharides .

- Cross-lab validation : Collaborate to standardize protocols (e.g., ISO 17025 guidelines) .

Q. What experimental design principles apply to stability studies of diallyl disulfide under varying pH and temperature?

- Controlled variables : Test degradation kinetics at pH 2–9 and 25–60°C using HPLC-MS for metabolite identification .

- Accelerated aging : Use Arrhenius equation to predict shelf-life at room temperature .

- Statistical models : Apply ANOVA to assess significance of degradation factors (e.g., pH > temperature) .

Q. How can researchers optimize recovery rates for trace-level DADS in complex biological matrices?

- Solid-phase microextraction (SPME) : Compare fiber coatings (e.g., PDMS vs. CAR/PDMS) for selective adsorption .

- Derivatization : Use methyl chloroformate to enhance volatility for GC-MS analysis .

- Method robustness : Perform Youden’s ruggedness test to evaluate extraction solvent volume and agitation time .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing inter-laboratory variability in DADS quantification?

- Multivariate analysis : Principal Component Analysis (PCA) to identify outlier datasets .

- Bland-Altman plots : Visualize bias between lab results and reference values .

- Meta-analysis : Pool data from ≥5 studies to calculate weighted mean concentrations with 95% CI .

Q. How should researchers address low analyte recovery during method validation?

- Source investigation : Check for photodegradation (store samples in amber vials) or adsorption to glassware (silanize containers) .

- Spike-and-recovery tests : Add known DADS/DATS amounts to blank matrices to pinpoint loss stages (extraction vs. injection) .

Ethical and Reporting Standards

Q. What FAIR (Findable, Accessible, Interoperable, Reusable) data practices apply to organosulfur compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.